Comparative COX-2 Enzyme Inhibition Potency of COX-2-IN-8 vs. Celecoxib
COX-2-IN-8 demonstrates a quantifiable level of COX-2 enzyme inhibition. In vitro assays report an IC50 value of 6.585 μM for COX-2-IN-8 [1]. This is compared to the clinical reference compound Celecoxib, which has a reported COX-2 IC50 of 0.04 μM . While Celecoxib is more potent in this assay, the significance of COX-2-IN-8 lies in its distinct selectivity profile, which is addressed in a separate evidence item. The data confirms the compound's activity as a COX-2 inhibitor and provides a quantitative baseline for its use in research models.
Celecoxib: 0.04 μM
~164-fold difference in this assay
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 6.585 μM |
| Comparator Or Baseline | Celecoxib: 0.04 μM |
| Quantified Difference | Celecoxib is approximately 164-fold more potent in this specific assay context. |
| Conditions | In vitro cell-free enzymatic assay. |
Why This Matters
This quantitative potency data is essential for researchers to select an appropriate concentration range for COX-2-IN-8 in their specific cellular or in vivo models, ensuring effective target engagement while avoiding confounding effects associated with higher concentrations.
- [1] MedChemExpress (MCE). (n.d.). COX-2-IN-8 (compound 6a) Product Datasheet (Catalog No. HY-115935). Retrieved from https://www2.medchemexpress.com/cox-2-in-8.html View Source
